TCO-SS-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-SS-amine is synthesized through a series of chemical reactions involving the formation of a disulfide bond and the incorporation of a trans-cyclooctene group. The synthetic route typically involves the reaction of a primary amine with a disulfide-containing compound under mild conditions . The reaction conditions often include the use of solvents such as dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
TCO-SS-amine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the trans-cyclooctene group and tetrazine-containing molecules, forming a stable dihydropyridazine linkage
Common Reagents and Conditions
Inverse Electron Demand Diels-Alder Reaction: Common reagents include tetrazine derivatives, and the reaction is typically carried out under mild buffer conditions without the need for catalysts.
Reduction: Reducing agents such as dithiothreitol or glutathione are used to cleave the disulfide bond.
Major Products Formed
Inverse Electron Demand Diels-Alder Reaction: The major product is a stable dihydropyridazine linkage.
Reduction: The major products are the corresponding thiol and amine derivatives.
Scientific Research Applications
TCO-SS-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a click chemistry reagent for bioconjugation and labeling of biomolecules
Biology: Employed in the study of protein-protein interactions, enzyme activities, and cellular processes through bioorthogonal reactions
Industry: Applied in the synthesis of complex molecules and materials for various industrial applications.
Mechanism of Action
TCO-SS-amine exerts its effects through the inverse electron demand Diels-Alder reaction, where the trans-cyclooctene group reacts with tetrazine-containing molecules to form a stable dihydropyridazine linkage . This reaction is highly selective and occurs under mild conditions, making it suitable for use in biological systems. The disulfide bond in this compound can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecules .
Comparison with Similar Compounds
TCO-SS-amine is unique due to its combination of a trans-cyclooctene group and a cleavable disulfide bond. Similar compounds include:
TCO-PEG3-Cyanine5: A trans-cyclooctene derivative used for fluorescent labeling.
TCO-PEG3-FITC: Another trans-cyclooctene derivative used for fluorescent labeling.
BDP FL-PEG4-TCO: A trans-cyclooctene derivative used for bioconjugation and imaging.
These compounds share the trans-cyclooctene group but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C13H24N2O2S2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C13H24N2O2S2/c14-8-10-18-19-11-9-15-13(16)17-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11,14H2,(H,15,16)/b2-1+/t12-/m1/s1 |
InChI Key |
OFLXMCDIPGWICF-YYRQZUAOSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCSSCCN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCSSCCN |
Origin of Product |
United States |
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